Methyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative characterized by a methyl ester at position 3 and a 2-thienylcarbonyl-substituted amino group at position 2. The tetrahydrobenzothiophene core is a privileged scaffold in medicinal chemistry, often associated with biological activities such as antibacterial and thrombolytic effects .
Properties
IUPAC Name |
methyl 2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-19-15(18)12-9-5-2-3-6-10(9)21-14(12)16-13(17)11-7-4-8-20-11/h4,7-8H,2-3,5-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBLOJXIFRIULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclohexanone Derivatives
A common approach involves the Gewald reaction, where cyclohexanone is reacted with cyanoacetate derivatives and elemental sulfur in the presence of a base. For example:
The reaction typically proceeds in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C). The amino group at position 2 and the ester at position 3 are introduced simultaneously during this step.
Acylation of the 2-Amino Group with 2-Thienylcarbonyl Chloride
The critical step in synthesizing the target compound is the acylation of the 2-amino group of the intermediate with 2-thienylcarbonyl chloride. This reaction requires careful optimization to avoid side products such as over-acylation or decomposition of the thiophene ring.
Coupling Reagents and Conditions
Two primary methods are employed for this acylation:
Direct Acylation with Acyl Chlorides
The 2-amino group reacts with 2-thienylcarbonyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
Yields range from 65% to 85%, depending on the purity of the acyl chloride and reaction time.
Carbodiimide-Mediated Coupling
Alternative methods use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU to activate the carboxylic acid derivative (e.g., 2-thienylcarboxylic acid). For example:
This approach minimizes side reactions and improves yields (up to 90%).
Solvent and Temperature Effects
Purification Techniques
Analytical Characterization
The final product is characterized using:
Comparative Data of Synthetic Methods
| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct Acylation | 2-Thienylcarbonyl chloride, DIPEA | DCM | 0–25°C | 78 | 92 |
| EDC-Mediated Coupling | EDC, DMSO | DMSO | 25°C | 88 | 95 |
| HATU-Mediated Coupling | HATU, DIPEA | DMF | 0°C | 90 | 97 |
Industrial-Scale Considerations
For large-scale synthesis, the EDC-mediated method is preferred due to its scalability and reduced reliance on moisture-sensitive reagents. Patent literature highlights the use of continuous flow reactors to improve efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and benzothiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:
Key Comparison Points
This may improve binding to aromatic residues in biological targets .
Ester Group Influence
- Methyl esters (target compound, ) generally exhibit lower hydrolytic stability than ethyl esters (), which could affect bioavailability.
Biological Activity While direct activity data for the target compound are unavailable, analogs like ethyl 2-benzamido derivatives () are intermediates for thrombolytic agents.
Crystallographic and Spectroscopic Data Analogs such as ethyl 2-benzamido derivatives () and methyl 2-amino derivatives () show well-resolved NMR and IR spectra, confirming the tetrahydrobenzothiophene core’s stability. Disordered cyclohexene rings in some analogs (e.g., ) highlight conformational flexibility in the saturated ring system.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in , involving cyclohexanone, methyl cyanoacetate, and sulfur under basic conditions. Subsequent acylation with 2-thienylcarbonyl chloride would yield the final product.
- Structure-Activity Relationships (SAR): The 2-thienylcarbonyl group’s electron-withdrawing nature may modulate the amino group’s nucleophilicity, affecting interactions with biological targets like enzymes or receptors .
- Thermal Stability : Methyl esters (e.g., ) typically melt at 113–116°C, whereas ethyl analogs () may have higher melting points due to increased van der Waals interactions.
Biological Activity
Methyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{13}N_{1}O_{2}S_{2}
- Molecular Weight : 273.38 g/mol
- InChI Key : RYQZQKZJXQZLQW-UHFFFAOYSA-N
These properties indicate that the compound belongs to a class of thiophene derivatives, which are known for diverse biological activities.
Anticancer Properties
Research indicates that derivatives of tetrahydrobenzothiophene exhibit cytostatic effects. In a study involving azomethine derivatives derived from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, compounds showed significant cytotoxicity against various cancer cell lines. The predicted biological activities included:
- Cytostatic Activity : These compounds demonstrated the ability to inhibit cancer cell proliferation.
- Antitubercular Activity : Some derivatives were effective against Mycobacterium tuberculosis H37Ra, indicating potential use in tuberculosis treatment .
Anti-inflammatory and Analgesic Effects
The compound's analogs have been studied for their anti-inflammatory properties. One such study found that certain derivatives exhibited notable analgesic effects superior to standard analgesics like metamizole when tested on animal models using the "hot plate" method .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components:
- Thienylcarbonyl Group : This moiety enhances interaction with biological targets.
- Tetrahydrobenzothiophene Core : The saturated structure contributes to the stability and bioavailability of the compound.
- Carboxylate Functionality : The presence of a carboxylate group is crucial for binding interactions with enzymes or receptors involved in disease pathways.
Synthesis and Evaluation
A targeted synthesis approach was employed to create various azomethine derivatives from the base compound. The synthesis involved reacting aromatic aldehydes with 2-amino derivatives under optimized conditions using high-performance liquid chromatography (HPLC) for analysis. The resulting compounds were screened for their biological activities through in vitro assays .
Pharmacological Studies
In pharmacological evaluations, several synthesized derivatives were tested for their effects on cell viability in cancer models. Results indicated that modifications on the thienyl group significantly influenced cytotoxicity levels. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
